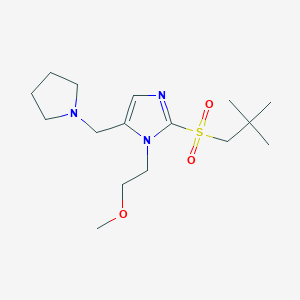![molecular formula C26H37N3O B4257215 2-[1-Benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-2-yl]ethanol](/img/structure/B4257215.png)
2-[1-Benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-2-yl]ethanol
Descripción general
Descripción
2-[1-Benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-2-yl]ethanol is a complex organic compound that features a piperidine and piperazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-Benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-2-yl]ethanol typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine and piperazine intermediates, followed by their coupling and subsequent functionalization to introduce the ethanol group. Common reagents used in these reactions include alkyl halides, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-Benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the piperidine or piperazine rings.
Substitution: Functional groups on the benzyl or phenylethyl moieties can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the benzyl or phenylethyl moieties.
Aplicaciones Científicas De Investigación
2-[1-Benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-2-yl]ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[1-Benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Fentanyl Analogs: Compounds like N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]oxolane-2-carboxamide share structural similarities and are studied for their potent analgesic effects.
Cyclopropylfentanyl: Another analog with similar structural features, known for its psychoactive properties.
Uniqueness
2-[1-Benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-2-yl]ethanol is unique due to its specific combination of piperidine and piperazine rings, along with the benzyl and phenylethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
2-[1-benzyl-4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N3O/c30-20-14-26-22-29(19-18-28(26)21-24-9-5-2-6-10-24)25-12-16-27(17-13-25)15-11-23-7-3-1-4-8-23/h1-10,25-26,30H,11-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKODCUCJLBRPTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(C(C2)CCO)CC3=CC=CC=C3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-8-[3-(1-piperazinyl)propanoyl]-2,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B4257132.png)
![3-{1-methyl-2-[5-(3-methyl-1H-pyrazol-5-yl)-4-phenyl-1H-imidazol-1-yl]ethoxy}pyridine](/img/structure/B4257136.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4257138.png)
![N-benzyl-N-methyl-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B4257146.png)

![[1-(1-{1-[(2,5-dimethylphenyl)acetyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)-1-methylethyl]amine trifluoroacetate](/img/structure/B4257157.png)
![1-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4257183.png)
![2-(1-{[1-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)propan-2-ol](/img/structure/B4257190.png)
![4-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}thiomorpholine](/img/structure/B4257191.png)
![7-[[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]methyl]-4-methylchromen-2-one](/img/structure/B4257197.png)
![3-(3,4-dimethylphenyl)-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B4257205.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N-methyl-4-(2-thienyl)butanamide](/img/structure/B4257220.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B4257226.png)
![2-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-4-(5-methyl-1-propyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B4257243.png)
